N-(4-ethylphenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide
Description
Properties
IUPAC Name |
N-(4-ethylphenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-5-12-6-8-13(9-7-12)20-16(23)19-11-10-18(4,17(19,2)3)14(21)15(19)22/h6-9H,5,10-11H2,1-4H3,(H,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQVCYPSUYNVCAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C23CCC(C2(C)C)(C(=O)C3=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide typically involves a formal [4 + 2] cycloaddition reaction. This reaction is enabled by organocatalysis, allowing for the rapid and enantioselective formation of the bicyclic core from simple starting materials under mild conditions . The reaction conditions are operationally simple and can be conducted at room temperature, making it an efficient method for synthesizing this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of organocatalysis and cycloaddition reactions can be scaled up for industrial applications. The use of chiral tertiary amines as catalysts in these reactions ensures high enantioselectivity and yield, which are crucial for industrial production .
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylphenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions can vary but generally involve controlled temperatures and specific solvents to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or alkanes, and substitution reactions can result in a wide range of functionalized derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of bicyclic compounds similar to N-(4-ethylphenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide exhibit promising anticancer properties. For instance, studies have shown that modifications to the bicyclic structure can enhance the compound's ability to inhibit tumor growth by targeting specific cellular pathways involved in cancer progression .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. It has been found to inhibit the activity of pro-inflammatory cytokines and enzymes such as iNOS (inducible Nitric Oxide Synthase), which are crucial in the inflammatory response . This suggests potential therapeutic applications in treating inflammatory diseases.
Material Science
Polymer Chemistry
In material science, compounds like this compound can be utilized in the synthesis of advanced polymers. The unique structural features allow for the development of materials with tailored properties, such as enhanced thermal stability and mechanical strength . These materials are valuable in various applications including coatings and composites.
Synthesis and Reactivity
Synthetic Pathways
The synthesis of this compound involves several steps that can be optimized for higher yields and purity. Recent advancements in synthetic methodologies have improved the efficiency of producing this compound and its analogs . The exploration of these synthetic routes is crucial for scaling up production for industrial applications.
Case Studies
Mechanism of Action
The mechanism by which N-(4-ethylphenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide exerts its effects involves its interaction with specific molecular targets. The bicyclic structure allows for high binding affinity to certain enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Physicochemical and Pharmacokinetic Properties
Key Observations :
- Fluorinated analogs exhibit lower logP and enhanced polarity, which may improve bioavailability in hydrophilic environments.
Biological Activity
N-(4-ethylphenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide (CAS: 622355-77-5) is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H23NO3
- Molar Mass : 313.39 g/mol
- IUPAC Name : this compound
Biological Activity Overview
This compound exhibits a range of biological activities that may be relevant for therapeutic applications. The following sections detail its pharmacological properties and findings from various studies.
Antiparasitic Activity
Recent studies have highlighted the compound's potential as an antiparasitic agent. For instance:
- Trypanosoma brucei : The compound demonstrated significant efficacy against T. brucei with an effective concentration (EC50) of less than 0.03 μM in vitro, indicating potent activity against this pathogen responsible for African sleeping sickness .
| Compound | EC50 (μM) | Aqueous Solubility (μM) | Human Plasma Protein Binding (%) |
|---|---|---|---|
| This compound | <0.03 | >100 | <95 |
Cytotoxicity and Safety Profile
In vitro cytotoxicity studies against human liver cells (HepG2) revealed a TC50 greater than 30 μM, suggesting a favorable safety profile when compared to its antiparasitic activity . This indicates that the compound may possess a therapeutic window suitable for further development.
The mechanism by which this compound exerts its effects is not fully elucidated; however, it is hypothesized to involve interactions with specific biochemical pathways critical for the survival of T. brucei.
Case Studies and Research Findings
- Study on Aqueous Solubility and Pharmacokinetics :
-
Comparative Analysis :
- Comparative studies with other compounds in the same class showed that modifications to the bicyclic structure can lead to significant variations in both potency and solubility profiles.
Q & A
Q. What are the recommended synthetic routes for this compound, and what purity benchmarks should guide research-grade material preparation?
The synthesis of bicyclo[2.2.1]heptane carboxamide derivatives typically involves multi-step condensation and cyclization reactions. For the target compound, key steps include:
- Core formation : Cyclization of norbornene derivatives with dicarbonyl reagents to establish the bicyclo[2.2.1]heptane-dioxo scaffold .
- Substituent introduction : Selective alkylation at the 4,7,7-positions using methylating agents under controlled pH to avoid side reactions.
- Carboxamide coupling : Reaction of the bicyclo core with 4-ethylphenyl isocyanide or activated acyl intermediates . Purity benchmarks (≥95% by HPLC) should align with pharmacological study standards, validated via NMR (¹H/¹³C) and mass spectrometry .
Q. Which analytical techniques are essential for confirming structural integrity, particularly the bicyclo core and carboxamide group?
A tiered analytical approach is recommended:
- Spectroscopy : ¹H NMR to verify methyl substituents (δ 1.2–1.4 ppm) and carboxamide NH (δ 8.2–8.5 ppm). ¹³C NMR confirms dioxo carbonyls (δ 200–210 ppm) .
- Chromatography : Reverse-phase HPLC (e.g., Chromolith® columns) with UV detection at 254 nm for purity assessment .
- Mass spectrometry : High-resolution MS (HRMS) to validate molecular weight (C₂₀H₂₄N₂O₃: expected [M+H]⁺ = 340.18) .
Advanced Research Questions
Q. How do steric effects from 4,7,7-trimethyl groups influence reactivity at the 2,3-dioxo positions?
The trimethyl substituents create significant steric hindrance, limiting nucleophilic attack at the dioxo carbons. Experimental strategies include:
- Kinetic studies : Compare reaction rates with less hindered analogs (e.g., unsubstituted bicyclo derivatives) under nucleophilic conditions (e.g., Grignard reagents).
- Computational modeling : Density Functional Theory (DFT) to map electrostatic potential surfaces and identify steric "hotspots" . Data from similar compounds show reduced reactivity in Diels-Alder reactions due to hindered orbital alignment .
Q. What methodological frameworks resolve contradictions in reported biological activity across assay systems?
Divergent bioactivity data (e.g., antibacterial vs. null results) often stem from:
- Assay variability : Differences in cell permeability (e.g., Gram-negative vs. Gram-positive models) or nutrient media composition .
- Solution stability : Hydrolysis of the dioxo groups under physiological pH (e.g., t₁/₂ < 24 hrs at pH 7.4), requiring stability profiling via LC-MS . Mitigation strategies include:
- Triangulation : Cross-validate results using orthogonal assays (e.g., microbial growth inhibition + enzymatic binding studies).
- Environmental controls : Standardize assay conditions (temperature, pH, ionic strength) and pre-test compound stability .
Q. What strategies assess the compound’s stability under varying pH and temperature conditions?
Stability studies should employ:
- Forced degradation : Expose the compound to acidic (pH 2), neutral (pH 7.4), and basic (pH 10) buffers at 37°C for 48 hours. Monitor degradation via HPLC for hydrolysis products (e.g., dicarboxylic acid derivatives) .
- Thermal analysis : Differential Scanning Calorimetry (DSC) to identify melting points and thermal decomposition thresholds (>200°C typical for bicyclo derivatives) .
- Light sensitivity : UV-Vis spectroscopy to detect photodegradation under UVA/UVB exposure .
Methodological Considerations for Data Interpretation
Q. How can researchers differentiate between intrinsic bioactivity and assay artifacts in studies of this compound?
Critical steps include:
- Counter-screening : Test the compound against unrelated enzymatic targets (e.g., kinases) to rule out nonspecific inhibition.
- Negative controls : Use structurally similar but inert analogs (e.g., methyl-free derivatives) to isolate substituent-specific effects .
- Dose-response curves : Ensure EC₅₀/IC₅₀ values align with physiologically relevant concentrations (e.g., µM range for antimicrobial activity) .
Q. What computational tools predict the compound’s pharmacokinetic properties and binding modes?
Leverage:
- ADMET prediction : Software like SwissADME to estimate logP (predicted ~3.2), blood-brain barrier permeability, and CYP450 interactions .
- Molecular docking : AutoDock Vina to model interactions with biological targets (e.g., bacterial enoyl-ACP reductase), focusing on hydrogen bonding with the carboxamide group and hydrophobic packing with the bicyclo core .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
